Spectroscopic Data Analysis of Bicyclo[3.1.1]heptan-6-one: A Technical Guide
Spectroscopic Data Analysis of Bicyclo[3.1.1]heptan-6-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Bicyclo[3.1.1]heptan-6-one, a bicyclic ketone of interest in medicinal chemistry and drug development. Due to the limited availability of directly published spectra for the parent compound, this guide combines theoretical predictions with experimental data from closely related analogues to offer a detailed analysis of its expected spectroscopic characteristics.
Molecular Structure
Bicyclo[3.1.1]heptan-6-one possesses a strained bicyclic system with the chemical formula C₇H₁₀O and a molecular weight of 110.15 g/mol .[1] Its structure presents a unique framework for the development of novel therapeutic agents.
Spectroscopic Data Summary
The following tables summarize the expected and observed spectroscopic data for Bicyclo[3.1.1]heptan-6-one and its derivatives.
Infrared (IR) Spectroscopy
The IR spectrum is crucial for identifying the carbonyl functional group. For saturated bicyclic ketones, the C=O stretching frequency is influenced by ring strain.
| Functional Group | Expected Absorption (cm⁻¹) for Bicyclo[3.1.1]heptan-6-one | Observed Absorption in Analogues (cm⁻¹) |
| C=O Stretch | ~1715 | 1700-1720 in various bicyclo[3.1.1]heptanones |
| C-H Stretch (sp³) | 2850-3000 | 2874-2930 in deuterated (1R)-6,6-dimethylbicyclo[3.1.1]heptan-2-one |
*Data for analogues is derived from studies on related bicyclic ketones. The carbonyl absorption in cyclohexanone is typically around 1715 cm⁻¹.[2] Increased ring strain, as in cyclobutanone, shifts this to a higher wavenumber (1785 cm⁻¹).[2] The bicyclo[3.1.1]heptan-6-one system contains a four-membered ring, which is expected to increase the carbonyl stretching frequency compared to a simple cyclohexanone.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information on the electronic environment and connectivity of protons in the molecule. Due to the rigid and strained nature of the bicyclo[3.1.1]heptane skeleton, complex splitting patterns are expected.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Observed Data in Analogues (ppm) |
| Bridgehead H | 2.5 - 3.0 | Multiplet | 2.47-2.58 in deuterated (1R)-6,6-dimethylbicyclo[3.1.1]heptan-2-one |
| α-H to C=O | 2.2 - 2.6 | Multiplet | 2.19-2.26 in deuterated (1R)-6,6-dimethylbicyclo[3.1.1]heptan-2-one |
| Other CH/CH₂ | 1.5 - 2.2 | Multiplets | 1.57-2.07 in deuterated (1R)-6,6-dimethylbicyclo[3.1.1]heptan-2-one |
*Predicted values are based on general ranges for bicyclic systems and data from substituted analogues. The exact chemical shifts and coupling constants would require experimental determination.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum is essential for determining the number and type of carbon atoms in the molecule.
| Carbon | Expected Chemical Shift (δ, ppm) | Observed Data in Analogues (ppm) |
| C=O | > 200 | 215.07 in deuterated (1R)-6,6-dimethylbicyclo[3.1.1]heptan-2-one |
| Bridgehead C | 40 - 60 | 57.96 in deuterated (1R)-6,6-dimethylbicyclo[3.1.1]heptan-2-one |
| α-C to C=O | 35 - 55 | 41.22 in deuterated (1R)-6,6-dimethylbicyclo[3.1.1]heptan-2-one |
| Other CH/CH₂ | 20 - 40 | 21.20 - 40.37 in deuterated (1R)-6,6-dimethylbicyclo[3.1.1]heptan-2-one |
*The carbonyl carbon of ketones typically appears at a chemical shift greater than 200 ppm.[3] The chemical shifts of the skeletal carbons are influenced by the strained geometry of the bicyclic system.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For Bicyclo[3.1.1]heptan-6-one, the molecular ion peak (M⁺) is expected at m/z 110.
| Ion | Expected m/z | Fragmentation Pattern |
| [M]⁺ | 110 | The molecular ion peak is expected to be observed. |
| Fragments | < 110 | Characteristic fragmentation patterns for bicyclic ketones would involve ring opening and loss of small neutral molecules like CO, C₂H₄, etc. |
*The NIST WebBook lists a mass spectrum for the isomeric 2,6,6-trimethylbicyclo[3.1.1]heptan-3-one, which can provide some insight into the fragmentation of the bicyclo[3.1.1]heptane core.[4]
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data discussed above.
Infrared (IR) Spectroscopy
Method: Attenuated Total Reflectance (ATR) or Neat Liquid Film
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Sample Preparation: For a liquid sample like Bicyclo[3.1.1]heptan-6-one, a small drop can be placed directly on the ATR crystal.[5] Alternatively, a thin film can be created between two salt plates (e.g., NaCl or KBr).[6]
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Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
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Data Acquisition: A background spectrum of the clean ATR crystal or salt plates is first recorded. The sample is then scanned, typically over a range of 4000-400 cm⁻¹, and the background is automatically subtracted.
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Data Processing: The resulting spectrum shows absorbance or transmittance as a function of wavenumber (cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Method: ¹H and ¹³C NMR in a suitable deuterated solvent.
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
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Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
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¹H NMR Acquisition:
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Tune and shim the instrument to optimize the magnetic field homogeneity.
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Acquire the spectrum using a standard pulse sequence.
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Typically, 8-16 scans are sufficient.
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¹³C NMR Acquisition:
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A proton-decoupled pulse sequence is commonly used to simplify the spectrum to single lines for each carbon.
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A larger number of scans (e.g., 128 or more) is usually required due to the lower natural abundance of ¹³C.
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Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS). For more detailed structural analysis, 2D NMR experiments like COSY, HSQC, and HMBC can be performed.[7]
Mass Spectrometry (MS)
Method: Electron Ionization (EI) Mass Spectrometry
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Sample Introduction: The sample is introduced into the ion source, often via a Gas Chromatography (GC-MS) system which separates components of a mixture before they enter the mass spectrometer. For a pure sample, direct injection can also be used. The sample is vaporized in the ion source.
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Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[8]
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Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) which separates them based on their mass-to-charge ratio (m/z).
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Detection: A detector records the abundance of each ion at a specific m/z value.
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Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the spectroscopic analysis process.
References
- 1. Bicyclo[3.1.1]heptan-6-one | C7H10O | CID 14438030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Bicyclo[3.1.1]heptan-3-one, 2,6,6-trimethyl-, (1α,2α,5α)- [webbook.nist.gov]
- 5. forensicresources.org [forensicresources.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. (1S,5R)-6,6-Dimethyl-4-(((1S,2S,5S)-2,6,6-trimethyl-4-oxobicyclo[3.1.1]heptan-2-yl)methyl)bicyclo[3.1.1]hept-3-en-2-one [mdpi.com]
- 8. bitesizebio.com [bitesizebio.com]
